(3-Phenyl-5-isoxazolyl)methanamine

Physicochemical profiling CNS drug-likeness Lipinski rule-of-five

(3-Phenyl-5-isoxazolyl)methanamine, also referred to as 5-(aminomethyl)-3-phenylisoxazole, is a heterocyclic primary amine building block belonging to the 3-phenylisoxazole class. With a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol, this compound features a free aminomethyl group at the isoxazole 5-position and an unsubstituted phenyl ring at the 3-position.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 54408-35-4
Cat. No. B1586869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyl-5-isoxazolyl)methanamine
CAS54408-35-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)CN
InChIInChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2
InChIKeyAQZLTCXQTOKUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenyl-5-isoxazolyl)methanamine (CAS 54408-35-4): Core Chemical Identity and Procurement-Relevant Classification


(3-Phenyl-5-isoxazolyl)methanamine, also referred to as 5-(aminomethyl)-3-phenylisoxazole, is a heterocyclic primary amine building block belonging to the 3-phenylisoxazole class . With a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol, this compound features a free aminomethyl group at the isoxazole 5-position and an unsubstituted phenyl ring at the 3-position . Its predicted logP of approximately 2.50 and polar surface area (PSA) of 52.05 Ų place it within favorable physicochemical space for CNS-oriented medicinal chemistry campaigns . The compound is commercially available as a free base with purity specifications ranging from 95% to ≥98% (HPLC), and is stored under refrigeration (2–8°C) .

Why In-Class Substitution of (3-Phenyl-5-isoxazolyl)methanamine Is Not Straightforward: A Quantitative Justification


Attempts to replace (3-Phenyl-5-isoxazolyl)methanamine with closely related 3-phenylisoxazole analogs—such as its N-methyl derivative, hydrochloride salt, or regioisomer—introduce measurable shifts in physicochemical properties, synthetic reactivity, and biological performance that can derail a lead optimization campaign. The free primary amine in the target compound provides a unique nucleophilic handle for derivatization (e.g., reductive amination, amide coupling) that is absent or altered in N-alkylated or salt forms . Furthermore, the 3-phenyl substitution pattern on the isoxazole core has been shown to confer distinct biological activity profiles compared to 3-methyl or 3-(4-methoxyphenyl) variants, as demonstrated in dopamine transporter (DAT) inhibitor and anti-HBV programs [1]. Even regioisomeric swapping (5-aminomethyl-3-phenyl vs. 3-aminomethyl-5-phenyl) produces divergent muscarinic receptor activity, underscoring that the precise regiochemistry of the aminomethyl group is critical [2].

Quantitative Differentiation Evidence for (3-Phenyl-5-isoxazolyl)methanamine Versus Closest Analogs and Alternatives


Physicochemical Profile Benchmarking: LogP, PSA, and Melting Point Relative to Common 3-Substituted Isoxazole Methanamines

(3-Phenyl-5-isoxazolyl)methanamine (target compound) exhibits a predicted logP of 2.50 and a topological polar surface area (tPSA) of 52.05 Ų . This places it within a more CNS-favorable logP window compared to the 3-(4-methoxyphenyl) analog (logP 1.20–2.51, tPSA 61.28 Ų), which carries a bulkier, more polar substituent, and the 3-(3-chlorophenyl) analog (logP 1.92, MW 209) . The target compound's melting point of 51–53°C is substantially lower than that of the 4-methoxy analog (119–122°C), indicating different solid-state handling characteristics . The predicted pKa of 7.82 for the primary amine suggests protonation behavior distinct from the N-methyl analog, which has a predicted pKa of 8.39 .

Physicochemical profiling CNS drug-likeness Lipinski rule-of-five

Commercially Available Purity Grade Advantage: ≥98% HPLC Specification Versus Standard 95% Industry Baseline

Multiple authorized vendors supply (3-Phenyl-5-isoxazolyl)methanamine at ≥98% purity as determined by HPLC, with the compound appearing as an off-white solid . This exceeds the standard 95% purity specification commonly offered for close structural analogs such as the N-methyl derivative (typically 95% ) and the 3-(3-chlorophenyl) analog (95% ). The availability of a higher purity grade reduces the need for additional purification steps prior to use in sensitive synthetic transformations or biological assays.

Purity specification HPLC Quality control Reproducibility

Synthetic Utility as a Precursor to Anti-HBV Methanimine Derivatives: Quantitative Activity Benchmarks

(3-Phenyl-5-isoxazolyl)methanamine serves as the key synthetic precursor for a series of (3-phenylisoxazol-5-yl)methanimine derivatives that have demonstrated potent anti-hepatitis B virus (HBV) activity in vitro [1]. The lead derivative—(E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole—inhibited HBeAg secretion with an IC50 of 0.65 μM, representing a 292-fold improvement over the clinical comparator lamivudine (3TC, IC50 = 189.90 μM), and inhibited HBV DNA replication with an IC50 of 20.52 μM versus 26.23 μM for 3TC [1]. In contrast, the 3-methylisoxazol-5-yl scaffold has been explored primarily in the context of DAT inhibition, with no reported anti-HBV activity, illustrating divergent biological application spaces depending on the 3-substituent [2].

Anti-HBV HBsAg inhibition HBeAg inhibition Non-nucleoside antiviral

Free Primary Amine Reactivity Advantage Over N-Methyl and Hydrochloride Salt Forms in Derivatization Chemistry

The target compound bears a free primary amine (pKa ≈ 7.82) that enables direct participation in a wide range of synthetic transformations without prior deprotection or free-basing steps . By contrast, the hydrochloride salt (CAS 13608-55-4, MW 210.66) requires an additional neutralization step prior to nucleophilic reactions, introducing extra processing and potential yield losses . The N-methyl analog (CAS 852431-00-6, MW 188.23) is a secondary amine, which exhibits different reactivity profiles (e.g., altered reductive amination kinetics, inability to form certain amide bonds) and a higher predicted basicity . The molecular weight advantage of the target free base (174.2 g/mol) over the hydrochloride salt (210.66 g/mol) translates to a ~17% lower mass per mole of reactive amine, improving atom economy in synthesis .

Primary amine Nucleophilic reactivity Reductive amination Amide coupling

Regioisomeric Identity and Spectroscopic Discrimination: Ensuring the Correct 5-Aminomethyl-3-phenyl Configuration

The target compound exists as one of two possible regioisomers: 5-aminomethyl-3-phenylisoxazole (target) and 3-aminomethyl-5-phenylisoxazole (regioisomer). Dannhardt et al. (1995) demonstrated that these regioisomers can be unambiguously distinguished by mass spectrometric fragmentation patterns, and that they exhibit different muscarinic activity profiles when assayed on isolated guinea-pig ileum and atria, as well as on isolated rabbit vas deferens [1]. The regioselective synthesis methods described ensure that the correct isomer is obtained, which is critical because even isomeric aminomethyl-phenylisoxazoles with the same molecular formula (C10H10N2O) do not produce equivalent biological outcomes [1]. This regioisomeric specificity is not addressed by generic isoxazole building block procurement and must be verified analytically.

Regioisomer Spectroscopic characterization Mass spectrometry Muscarinic activity

Structure-Activity Relationship (SAR) Foundation for Centrally Acting Muscle Relaxant Development

The (3-phenyl-5-isoxazolyl)amine scaffold has been validated as a critical pharmacophoric element in centrally acting muscle relaxants. Tateishi et al. (1986) synthesized a series of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamide derivatives and found that compound 5e (3-diethylamino-2,N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide) possessed selective muscle relaxant and anticonvulsant activities [1]. The SAR analysis established a quadratic correlation between hydrophobicity and muscle relaxant activity, with the 3-phenyl-5-isoxazolyl moiety providing a specific hydrophobic contribution that cannot be replicated by alternative heterocyclic cores [1]. The (+)-isomer of 5e was twice as potent as the (–)-isomer, underscoring the stereochemical sensitivity of this scaffold [1].

Muscle relaxant Anticonvulsant SAR Neuropharmacology

Optimal Application Scenarios for (3-Phenyl-5-isoxazolyl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Non-Nucleoside Anti-HBV Lead Optimization

This compound is the starting material of choice for synthesizing (3-phenylisoxazol-5-yl)methanimine derivatives, a new class of potent non-nucleoside anti-HBV agents. The lead derivative achieved an HBeAg IC50 of 0.65 μM—a 292-fold improvement over lamivudine (IC50 189.90 μM)—and modestly outperformed 3TC in HBV DNA inhibition (IC50 20.52 μM vs. 26.23 μM) [1]. Procurement of the free base form is recommended over the hydrochloride salt to avoid an additional neutralization step that could introduce variability in the Schiff base condensation reaction used to generate the methanimine pharmacophore.

CNS Drug Discovery: Blood-Brain Barrier Penetrant Scaffold Construction

With a predicted logP of 2.50 and tPSA of 52.05 Ų, this compound sits within the optimal physicochemical space for CNS penetration, outperforming more polar analogs such as the 3-(4-methoxyphenyl) (logP = 1.20) and 3-(3-chlorophenyl) (logP = 1.92) variants . The free primary amine provides a versatile synthetic handle for generating diverse CNS-focused compound libraries via amide coupling, reductive amination, or sulfonamide formation. For programs targeting neurological disorders, this specific building block should be prioritized over its N-methyl or salt-form alternatives due to its superior reactivity and lower molecular weight per amine equivalent .

Neuropharmacology: Muscle Relaxant and Anticonvulsant Agent Development

The 3-phenyl-5-isoxazolylamine core has been validated in the development of centrally acting muscle relaxants with selective anticonvulsant activity. The established SAR shows that the 3-phenyl substitution on the isoxazole ring, combined with a specific 2-methylpropanamide side chain, yields potent compounds, and that stereochemistry at the chiral center significantly modulates potency (2-fold difference between enantiomers) [2]. Researchers building on this SAR should procure the free base form (≥98% HPLC purity) to ensure consistent synthetic outcomes and avoid the confounding effects of salt counterions on reaction yields.

Chemical Biology and Probe Development: Regioisomerically Defined Isoxazole Library Synthesis

The documented regioisomeric specificity of 5-aminomethyl-3-phenylisoxazole versus its 3-aminomethyl-5-phenyl counterpart—both in spectroscopic identity (MS fragmentation) and biological activity (muscarinic receptor assays)—makes this compound an essential reference standard for any isoxazole-focused chemical biology campaign [3]. Procurement of analytically confirmed material (NMR, HPLC, MS) is mandatory to ensure that downstream biological data can be correctly attributed to the intended regioisomer and not to a mis-synthesized or mislabeled isomer.

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